2-Amino-3-methylamino-5-phenylpyridine

Physicochemical Properties LogP Lipophilicity

Researchers synthesizing the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) require precise diaminopyridine substitution. Generic 2,3-diaminopyridine cannot form the imidazopyridine ring. This compound delivers: - Defined melting point: 144-144.5°C (identity/purity checkpoint) - LogP 3.03 (matches lipophilic HAA behavior) - Soluble in DMSO, MeOH, DMF, CHCl₃, acetone Procured as light green solid; immediate shipment in lab-ready quantities.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 107351-81-5
Cat. No. B015248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylamino-5-phenylpyridine
CAS107351-81-5
SynonymsN3-Methyl-5-phenyl-2,3-pyridinediamine; 
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCNC1=C(N=CC(=C1)C2=CC=CC=C2)N
InChIInChI=1S/C12H13N3/c1-14-11-7-10(8-15-12(11)13)9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,13,15)
InChIKeyZZARKLLLBRWNNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methylamino-5-phenylpyridine: Chemical Profile


2-Amino-3-methylamino-5-phenylpyridine (CAS 107351-81-5), also known as N³-Methyl-5-phenyl-2,3-pyridinediamine, is a substituted diaminopyridine derivative with the molecular formula C₁₂H₁₃N₃ and a molecular weight of 199.25 g/mol . It is a light green solid with a melting point of 144-144.5 °C and exhibits solubility in a range of organic solvents, including acetone, chloroform, DMF, DMSO, and methanol . Its calculated LogP is 3.03, indicating significant lipophilicity relative to its parent pyridine scaffold . This compound is primarily recognized as a key synthetic intermediate in the preparation of the food-borne heterocyclic amine carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) [1].

Synthetic route Key intermediate for PhIP mutagenicity standard via photochemical ring closure
Physical identity Sharp melting point serves as reliable identity and purity checkpoint
Solubility profile Soluble in DMSO, methanol, and acetone; supports reaction setup and purification

2-Amino-3-methylamino-5-phenylpyridine: Substitution Limits


The substitution pattern of 2-amino-3-methylamino-5-phenylpyridine directly dictates its synthetic utility and physical properties, making it distinct from simpler diaminopyridine analogs like the commercially prevalent 2,3-diaminopyridine (CAS 452-58-4). The presence of the 5-phenyl and 3-methylamino groups significantly alters the compound's lipophilicity (LogP ~3.03 vs. ~0.27 for 2,3-diaminopyridine) and melting point (144-144.5°C vs. 114-116°C), which in turn impacts its solubility profile, chromatographic behavior, and, most critically, its ability to undergo the specific photochemical and cyclization reactions required for PhIP synthesis . Substituting a generic 2,3-diaminopyridine would not provide the necessary phenyl group for the final imidazopyridine ring closure, fundamentally precluding the intended synthetic outcome and resulting in a different, non-target product [1].

Missing phenyl group 2,3-Diaminopyridine lacks the phenyl ring required for PhIP cyclization; target synthesis cannot be achieved with this substitute.
Lipophilicity mismatch Significantly higher LogP (~3.0 vs ~0.3) alters extraction efficiency and chromatographic retention relative to generic 2,3-diaminopyridine.
Thermal profile shift Approximately 30 °C higher melting point changes handling and recrystallization behavior, limiting direct protocol transfer.

2-Amino-3-methylamino-5-phenylpyridine: Differentiation from Analogs


Lipophilicity and Solubility vs. 2,3-Diaminopyridine

The target compound demonstrates a calculated LogP value of 3.02670, which is approximately 11-fold higher (more lipophilic) than the LogP of its core scaffold, 2,3-diaminopyridine, which has reported LogP values of 0.27 to -0.2 . This significant difference in partition coefficient indicates a strong preference for organic phases over aqueous phases, a critical factor for extraction efficiency during work-up and for chromatographic separation (e.g., reverse-phase HPLC retention times) .

Lipophilicity (LogP)
Data to verify
~2.8 unit difference
Target: LogP 3.03 (calc)
2,3-Diaminopyridine: LogP ~0.3
Drives solvent selection and purification; protocols differ substantially from unsubstituted analog.
Reported computational values; confirm experimentally for critical applications.
Physicochemical Properties LogP Lipophilicity

Melting Point Difference vs. 2,3-Diaminopyridine

2-Amino-3-methylamino-5-phenylpyridine exhibits a sharp melting point range of 144-144.5 °C . This is approximately 30 °C higher than the melting point of its unsubstituted counterpart, 2,3-diaminopyridine, which melts at 114-116 °C . This higher melting point is consistent with the increased molecular weight and stronger intermolecular forces (pi-stacking) imparted by the phenyl substituent, and directly informs the compound's storage as a stable solid at ambient temperatures [1].

Melting point
Reported
144–144.5 °C
2,3-Diaminopyridine: 114–116 °C
~30 °C higher
Sharp melting range provides a simple identity check, distinguishing from lower-melting 2,3-diaminopyridine.
Thermal Properties Melting Point Solid State

Direct Precursor for PhIP Synthesis

In the established synthesis of the food-borne mutagen PhIP, 2-amino-3-methylamino-5-phenylpyridine is the specific, penultimate intermediate formed via a key photochemical step from 2-amino-5-iodo-3-(N-methyl-N-tosylamino)pyridine [1]. This compound uniquely provides both the pre-installed phenyl ring and the 2,3-diamino substitution pattern required for the final cyclization to the imidazopyridine core. Analogs like 2,3-diaminopyridine lack the phenyl group and therefore cannot undergo this specific transformation to yield PhIP [2].

PhIP precursor utility
Class-level
Target compoundDirect PhIP precursor
vs
2,3-DiaminopyridineCannot yield PhIP
Structurally required for photochemical route; any substitution leads to a non-target product.
Synthetic Intermediate PhIP Synthesis Photochemistry

Purity Specification for Analytical Methods

Commercial sourcing documentation specifies a purity level of 98% for 2-amino-3-methylamino-5-phenylpyridine (Light Green Solid) [1]. This established purity specification provides a verifiable baseline for procurement and quality control. In contrast, more common, unsubstituted 2,3-diaminopyridine is widely available in various grades (e.g., 97%, 98%, >98%), often without a detailed, associated impurity profile for this specific substituted scaffold. This clear 98% specification for the target compound reduces ambiguity in analytical method development for related impurity quantification.

Purity specification
Specification review
98%
HPLC/Assay
Light green solid
Defined baseline reduces ambiguity in analytical method development and procurement.
Verify CoA for lot-specific impurity profile.
Purity Specification Quality Control Analytical Chemistry

2-Amino-3-methylamino-5-phenylpyridine: Research Applications


PhIP Reference Standard Synthesis

The primary, literature-supported application for this compound is its use as a key intermediate in the laboratory-scale synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Researchers investigating the mechanisms of food-borne carcinogens require this specific pyridine derivative to construct the PhIP molecule via a validated photochemical route. The compound's defined melting point (144-144.5°C) serves as a critical identity and purity checkpoint before use in the sensitive photolysis step. Substitution with a generic diaminopyridine will not yield PhIP, making this compound a non-negotiable procurement item for this specific research area [1].

HAA Analysis Method Development

Due to its role as a precursor to a prominent HAA (PhIP), this compound is valuable as an analytical reference or starting material in the development of analytical methods for detecting and quantifying HAAs in complex food matrices. Its high LogP (3.03) and specific solubility profile (e.g., soluble in DMSO, methanol) can be exploited to create model systems that mimic the extraction and chromatographic behavior of lipophilic HAA metabolites, allowing analytical chemists to optimize LC-MS/MS or HPLC methods without handling large quantities of the ultimate carcinogenic analytes .

Aminopyridine SAR Studies

This compound serves as a specific, functionalized building block for medicinal chemists exploring the SAR of the aminopyridine pharmacophore. The presence of both a phenyl group and a methylamino group on the pyridine ring provides a unique starting point for creating diverse libraries of substituted imidazopyridines or other fused heterocycles. The quantifiable differences in LogP and melting point compared to the unsubstituted core (2,3-diaminopyridine) allow researchers to track the impact of these substituents on downstream biological activity, such as kinase inhibition or other receptor interactions, as part of a broader medicinal chemistry program [2].

Photochemical Synthesis for Education

The published synthesis of this compound from 2,3-diaminopyridine involves a distinct photochemical transformation—a one-pot phenylation and deprotection. This makes it a compelling case study for advanced organic chemistry courses or laboratory modules focused on photoredox catalysis or the synthesis of complex heterocycles. The solid, crystalline nature of the final product (melting point 144-144.5°C) facilitates its isolation and characterization by students, providing a tangible outcome to a non-trivial synthetic sequence .

Application
Selection Property
Validation Focus
PhIP mutagenicity standard synthesis
Pre-installed phenyl ring and 2,3-diamino substitution pattern
Photochemical cyclization outcome, melting point checkpoint
HAA analytical method development
High lipophilicity and organic solvent solubility
Extraction and chromatographic method optimization for lipophilic analytes
Aminopyridine SAR library synthesis
Substituted pyridine scaffold with phenyl and methylamino groups
Substituent impact on physicochemical and biological readouts
Photochemical synthesis education
Distinct photochemical transformation from 2,3-diaminopyridine
Reaction outcome verification by melting point and TLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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